(1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid

Description

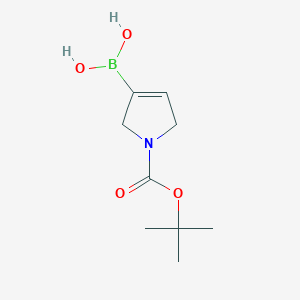

(1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative featuring a partially saturated pyrrole ring (2,5-dihydro-1H-pyrrole) and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic procedures, particularly in cross-coupling reactions like Suzuki-Miyaura couplings, where boronic acids are critical reagents. The compound’s structure combines a reactive boronic acid moiety with a Boc-protected amine, making it valuable in medicinal chemistry and materials science for constructing complex heterocycles .

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrol-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BNO4/c1-9(2,3)15-8(12)11-5-4-7(6-11)10(13)14/h4,13-14H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOZAQFSTAPKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCN(C1)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of a Boc-protected pyrrole with a boronic acid derivative under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety.

Reduction: Reduction reactions can be performed on the pyrrole ring or the boronic acid group.

Substitution: The Boc-protected pyrrole can participate in substitution reactions, especially in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic esters, while reduction could produce various reduced forms of the pyrrole ring.

Scientific Research Applications

Chemistry: In organic synthesis, (1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Biology and Medicine: The compound’s potential in medicinal chemistry includes its use in the synthesis of biologically active molecules. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its reactivity and stability under various conditions make it suitable for large-scale applications.

Mechanism of Action

The mechanism by which (1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. This interaction can lead to the formation of stable boronate esters, which are crucial in many biochemical pathways. The Boc group provides protection during reactions, ensuring that the pyrrole ring remains intact until the desired transformation is achieved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic Acid

- Structure : Contains a Boc-protected tetrahydropyridine ring with a boronic acid substituent at the 4-position.

- Key Differences :

- Ring Saturation : The tetrahydropyridine ring (six-membered, partially saturated) vs. the dihydro-pyrrole ring (five-membered, partially saturated).

- Boronic Acid Position : Position 4 in tetrahydropyridine vs. position 3 in pyrrole.

- Applications : Used in Suzuki-Miyaura couplings for synthesizing biaryl compounds, as demonstrated in patent EP 4 374 877 A2, where it facilitated the formation of a tert-butyl carbamate intermediate .

Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole-3-carboxylates

- Structure : Boc-protected pyrrole derivatives with ester substituents (e.g., compounds 10a–e from Molecules 2013).

- Key Differences :

- Reactivity : The Boc group stabilizes the amine during synthesis, but the absence of a boronic acid limits utility in cross-coupling reactions.

2-[(3aR,8bS)-1-(tert-Butoxycarbonyl)indenopyrrol-3a-yl]acetic Acid

- Structure: A Boc-protected indenopyrrole fused ring system with an acetic acid side chain.

- Key Differences: Ring System: A bicyclic indenopyrrole vs. a monocyclic dihydro-pyrrole. Functionality: Acetic acid substituent instead of boronic acid.

- Hazards : Classified for acute toxicity and skin/eye irritation, highlighting the importance of protective handling for Boc-containing compounds .

Comparative Data Table

Research Findings

Synthetic Efficiency: Boc-protected boronic acids, including the target compound, are preferred in multi-step syntheses due to their stability. For example, the tetrahydropyridine analog achieved >95% purity in coupling reactions . Non-boronic Boc derivatives (e.g., ethyl carboxylates) show high yields (94–98%) in CuCl₂-catalyzed reactions but lack cross-coupling utility .

Hazard Profile: Boc-containing compounds like the indenopyrrole acetic acid derivative exhibit significant toxicity (H302, H312), necessitating stringent safety protocols during handling .

Biological Activity

(1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive compounds. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₆BNO₄

- Molecular Weight : 213.04 g/mol

- CAS Number : 1451153-88-0

Boronic acids are known to interact with various biological targets, particularly enzymes. The unique structure of this compound allows it to form reversible covalent bonds with serine and cysteine residues in active sites of enzymes. This characteristic is crucial for its role as an inhibitor of certain proteases and β-lactamases, which are significant in antibiotic resistance.

Antimicrobial Properties

Recent studies have indicated that boronic acids can enhance the efficacy of β-lactam antibiotics against resistant strains of bacteria. For instance, the compound has shown promise in inhibiting class B and class D β-lactamases, which are responsible for antibiotic resistance in pathogens like Acinetobacter baumannii and Enterobacteriaceae .

Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on various enzymes, including:

- Class B β-lactamases : Effective against NDM-1 and other metallo-β-lactamases.

- Class D β-lactamases : Inhibition of OXA-type enzymes.

These findings suggest a potential role for this compound in combination therapies aimed at overcoming multidrug resistance .

Study 1: Efficacy Against Resistant Strains

A study published in Nature evaluated the effectiveness of this compound when used in conjunction with meropenem against Escherichia coli strains producing NDM-1. The combination therapy resulted in a significant reduction in bacterial load compared to controls .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structural modifications of boronic acids to enhance their inhibitory activity against β-lactamases. The study systematically altered substituents on the pyrrole ring and assessed their impact on enzyme inhibition. The results indicated that specific modifications could lead to improved binding affinities and enhanced biological activity .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.